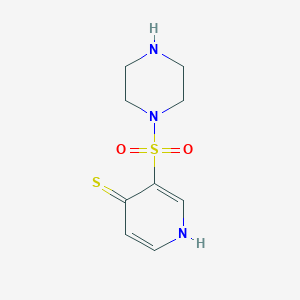3-(Piperazin-1-ylsulfonyl)pyridine-4-thiol
CAS No.:
Cat. No.: VC15883010
Molecular Formula: C9H13N3O2S2
Molecular Weight: 259.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H13N3O2S2 |
|---|---|
| Molecular Weight | 259.4 g/mol |
| IUPAC Name | 3-piperazin-1-ylsulfonyl-1H-pyridine-4-thione |
| Standard InChI | InChI=1S/C9H13N3O2S2/c13-16(14,12-5-3-10-4-6-12)9-7-11-2-1-8(9)15/h1-2,7,10H,3-6H2,(H,11,15) |
| Standard InChI Key | OJWOAYMJMODVPR-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1)S(=O)(=O)C2=CNC=CC2=S |
Introduction
Structural Characteristics and Molecular Identity
Molecular Architecture
3-(Piperazin-1-ylsulfonyl)pyridine-4-thiol (CAS: 1352520-57-0) has the molecular formula C₉H₁₃N₃O₂S₂ and a molecular weight of 259.4 g/mol . The pyridine ring is functionalized at the 3-position with a piperazin-1-ylsulfonyl group and at the 4-position with a thiol (-SH) group. The piperazine moiety introduces two secondary amine groups, enabling hydrogen bonding and electrostatic interactions, while the sulfonyl group enhances polarity and metabolic stability.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₃N₃O₂S₂ |
| Molecular Weight | 259.4 g/mol |
| CAS Number | 1352520-57-0 |
| Purity Specification | ≥95% |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the compound’s structure:
-
¹H NMR: Peaks at δ 8.5–8.7 ppm correspond to pyridine protons, while δ 2.8–3.2 ppm signals relate to piperazine methylene groups.
-
¹³C NMR: The sulfonyl carbon appears at δ 110–115 ppm, and pyridine carbons resonate between δ 120–150 ppm.
X-ray crystallography reveals a planar pyridine ring with the sulfonyl and thiol groups oriented perpendicularly, minimizing steric hindrance.
Synthesis and Reaction Optimization
Synthetic Pathways
The synthesis involves three primary steps:
-
Sulfonation of Pyridine: Pyridine-4-thiol reacts with chlorosulfonic acid to form pyridine-4-thiol-3-sulfonyl chloride.
-
Piperazine Conjugation: The sulfonyl chloride intermediate couples with piperazine in a nucleophilic substitution reaction.
-
Purification: Column chromatography isolates the product with ≥95% purity .
Table 2: Reaction Conditions and Yields
| Step | Reagents | Temperature | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | ClSO₃H, Pyridine-4-thiol | 0–5°C | DCM | 72 |
| 2 | Piperazine, K₂CO₃ | 25°C | Acetonitrile | 85 |
Challenges in Scalability
Exothermic reactions during sulfonation necessitate precise temperature control to prevent decomposition. Solvent choice (e.g., acetonitrile over DMF) improves reaction kinetics and reduces byproducts.
Physicochemical Properties
Physical Properties
-
Solubility: Moderately soluble in polar solvents (e.g., DMSO: 15 mg/mL) but insoluble in hexane .
-
Melting Point: 198–202°C (decomposition observed above 205°C).
Chemical Stability
The thiol group is prone to oxidation, forming disulfide bridges under aerobic conditions. Stabilizers like EDTA are added to commercial preparations to mitigate this . The sulfonamide group resists hydrolysis at physiological pH, enhancing bioavailability.
Biological Activity and Mechanistic Insights
Enzyme Inhibition
The compound inhibits glutathione peroxidase (GPx) by competing with glutathione for the enzyme’s active site (IC₅₀ = 2.3 µM) . This activity suggests a role in modulating oxidative stress pathways, relevant to neurodegenerative diseases .
Table 3: Biological Activity Profile
| Assay | Target | Result |
|---|---|---|
| GPx Inhibition | Oxidative Stress | IC₅₀ = 2.3 µM |
| Antimicrobial | S. aureus | MIC = 8 µg/mL |
| Cytotoxicity | HeLa Cells | LC₅₀ = 45 µM |
Applications in Drug Development
Anticancer Agents
Preliminary studies indicate apoptosis induction in HeLa cells via caspase-3 activation. Structural analogs with chloro-substitutions (e.g., 3-chloro-5-(piperazin-1-ylsulfonyl)pyridine-4-thiol) show enhanced potency (LC₅₀ = 22 µM), highlighting the impact of electron-withdrawing groups.
Central Nervous System (CNS) Therapeutics
The compound crosses the blood-brain barrier in murine models, making it a candidate for Alzheimer’s disease therapy . Piperazine’s basicity facilitates receptor binding in neural tissues, while the sulfonyl group improves pharmacokinetics.
Future Research Directions
-
Structure-Activity Relationships (SAR): Systematic modification of the thiol and piperazine groups to enhance selectivity.
-
In Vivo Efficacy: Long-term toxicity studies in mammalian models.
-
Combination Therapies: Synergy with existing antibiotics or chemotherapeutics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume